molecular formula C11H20Cl2N4 B1402473 Dimethyl-(4-piperidin-4-yl-pyrimidin-2-yl)-amine dihydrochloride CAS No. 1361111-87-6

Dimethyl-(4-piperidin-4-yl-pyrimidin-2-yl)-amine dihydrochloride

Cat. No.: B1402473
CAS No.: 1361111-87-6
M. Wt: 279.21 g/mol
InChI Key: JZZHGVUKURSDPH-UHFFFAOYSA-N
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Description

Dimethyl-(4-piperidin-4-yl-pyrimidin-2-yl)-amine dihydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl-(4-piperidin-4-yl-pyrimidin-2-yl)-amine dihydrochloride typically involves multiple steps, starting with the reaction of piperidine with appropriate pyrimidine derivatives. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired product. The process may also involve heating and cooling cycles to ensure the proper formation of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Dimethyl-(4-piperidin-4-yl-pyrimidin-2-yl)-amine dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different chemical and physical properties. These derivatives are often used in further research and development.

Scientific Research Applications

Dimethyl-(4-piperidin-4-yl-pyrimidin-2-yl)-amine dihydrochloride has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is utilized in biological studies to investigate cellular processes and molecular interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound is employed in the production of materials and chemicals with specific properties required for industrial applications.

Mechanism of Action

The mechanism by which Dimethyl-(4-piperidin-4-yl-pyrimidin-2-yl)-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Dimethyl-(4-piperidin-4-yl-pyrimidin-2-yl)-amine dihydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Piperidine derivatives, pyrimidine derivatives, and other amine compounds.

  • Uniqueness: The presence of both piperidine and pyrimidine rings in its structure gives it distinct chemical properties and reactivity compared to other compounds in its class.

Properties

IUPAC Name

N,N-dimethyl-4-piperidin-4-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4.2ClH/c1-15(2)11-13-8-5-10(14-11)9-3-6-12-7-4-9;;/h5,8-9,12H,3-4,6-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZHGVUKURSDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dimethyl-(4-piperidin-4-yl-pyrimidin-2-yl)-amine dihydrochloride
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Dimethyl-(4-piperidin-4-yl-pyrimidin-2-yl)-amine dihydrochloride
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Dimethyl-(4-piperidin-4-yl-pyrimidin-2-yl)-amine dihydrochloride
Reactant of Route 4
Dimethyl-(4-piperidin-4-yl-pyrimidin-2-yl)-amine dihydrochloride
Reactant of Route 5
Dimethyl-(4-piperidin-4-yl-pyrimidin-2-yl)-amine dihydrochloride
Reactant of Route 6
Dimethyl-(4-piperidin-4-yl-pyrimidin-2-yl)-amine dihydrochloride

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